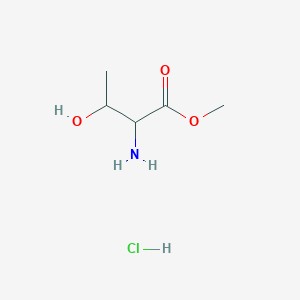

Methyl 2-amino-3-hydroxybutanoate hydrochloride

Descripción general

Descripción

Methyl 2-amino-3-hydroxybutanoate hydrochloride: is a chemical compound with the molecular formula C5H11NO3·HCl. It is a derivative of amino acids and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its versatility and reactivity, making it a valuable tool in various scientific applications.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of methyl acetoacetate with ammonia and subsequent hydrolysis. The reaction conditions typically involve heating the mixture under reflux in the presence of a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the compound is produced through a series of controlled chemical reactions, often involving the use of specialized reactors and purification techniques to achieve high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Chiral Building Block : The compound serves as a crucial chiral building block in asymmetric synthesis, facilitating the creation of complex organic molecules with specific stereochemistry. This property is particularly valuable in the pharmaceutical industry for developing enantiomerically pure drugs.

Biology

- Metabolic Pathways : Methyl 2-amino-3-hydroxybutanoate plays a role in amino acid metabolism and protein synthesis. Its structural similarity to threonine allows it to influence cellular processes such as cell signaling and growth .

- Enzyme Interactions : Research indicates that this compound can modulate the activity of certain enzymes involved in metabolic pathways, potentially serving as a therapeutic agent in metabolic disorders.

Medicine

- Therapeutic Effects : Investigations into its pharmacological properties have shown potential neuroprotective effects by modulating glutamate receptors, which could be beneficial in treating neurodegenerative diseases .

- Immunomodulation : Preliminary studies suggest that it may have immunomodulatory properties, making it a candidate for treating autoimmune diseases. It has been compared favorably against established immunosuppressants like cyclosporin A in early research .

Industry

- Fine Chemicals Production : The compound is utilized in the synthesis of fine chemicals and agrochemicals, showcasing its versatility in industrial applications .

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective properties by influencing glutamate receptor activity. This suggests its potential application in neurodegenerative conditions such as Alzheimer's disease.

Immunomodulatory Properties

Research has explored the compound's ability to modulate immune responses. It has shown promise in reducing inflammation and altering immune cell activity, indicating potential therapeutic applications for autoimmune diseases .

Mecanismo De Acción

The mechanism by which Methyl 2-amino-3-hydroxybutanoate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. In pharmaceutical synthesis, it may undergo specific chemical transformations to yield active drug compounds.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes that interact with the compound can be targeted for inhibition or activation.

Pathways: Metabolic pathways involving amino acids and their derivatives can be modulated by the compound.

Comparación Con Compuestos Similares

Methyl 2-amino-3-hydroxybutanoate: A closely related compound without the hydrochloride group.

Methyl 2-amino-3-hydroxybutanoate hydrochloride (R)-isomer: The enantiomer of the compound.

This compound (S)-isomer: The enantiomer of the compound.

Uniqueness: this compound is unique in its reactivity and versatility, making it a valuable tool in various scientific fields. Its ability to undergo multiple types of chemical reactions and its use in diverse applications set it apart from similar compounds.

Actividad Biológica

Methyl 2-amino-3-hydroxybutanoate hydrochloride, also known as (2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride, is a chiral compound with significant biological activity. This compound, with the molecular formula C5H12ClNO3, is a derivative of butanoic acid and has been studied for its potential roles in metabolic pathways, enzyme interactions, and therapeutic applications.

This compound features an amino group, a hydroxyl group, and a methyl ester group. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound can function as both a substrate and an inhibitor in enzymatic reactions, which influences various metabolic pathways. Its chiral nature allows selective binding to target molecules, modulating biological activity and potential therapeutic effects.

Enzymatic Interactions

Research indicates that this compound may influence several key enzymatic processes:

- Metabolic Pathways : The compound is involved in amino acid metabolism, particularly in pathways related to neurotransmitter synthesis.

- Enzyme Kinetics : It has been shown to affect the activity of various enzymes, potentially serving as a competitive inhibitor or an allosteric modulator.

Therapeutic Potential

This compound is being investigated for its therapeutic potential in several areas:

- Neurotransmission : Given its structural similarity to neurotransmitters like gamma-aminobutyric acid (GABA), it may play a role in modulating synaptic transmission and enhancing inhibitory signaling pathways.

- Pharmaceutical Applications : The compound is being explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Case Study: Neurotransmitter Precursor

A study investigated the effects of this compound on neuronal cultures. The results indicated that this compound could increase GABAergic transmission, suggesting its potential use in treating conditions characterized by impaired inhibitory signaling, such as anxiety disorders.

| Study Parameter | Result |

|---|---|

| Treatment Duration | 48 hours |

| Concentration | Varying doses (10 µM to 100 µM) |

| Observed Effect | Increased GABA release by 30% at optimal concentration |

Enzymatic Activity Assessment

Another research effort assessed the compound's impact on specific enzyme activities. Using an MTT assay to evaluate cell viability after treatment with varying concentrations of this compound, researchers found a dose-dependent inhibition of cell growth in U937 cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 45 |

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution | Methyl 2-amino-3-oxobutanoate hydrochloride | 75–85% |

| Chromium trioxide | Anhydrous dichloromethane | Methyl 2-amino-3-oxobutanoate hydrochloride | 60–70% |

Oxidation converts the β-hydroxy group to a ketone, forming a β-keto ester derivative. This reaction is critical for synthesizing intermediates in neuropharmacological studies.

Reduction Reactions

The ester and amino groups participate in distinct reduction pathways:

Ester Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, 0°C | 2-Amino-3-hydroxybutanol hydrochloride |

| Sodium borohydride | Methanol, 0–25°C | 2-Amino-3-hydroxybutanol hydrochloride |

Reduction of the ester group produces a primary alcohol while retaining the amino and hydroxyl functionalities. Sodium borohydride is preferred for its selectivity in polar solvents .

Amino Group Reduction

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 50°C | Methyl 3-hydroxybutanoate |

Catalytic hydrogenation removes the amino group, yielding a simpler hydroxy ester.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

| Reagent | Conditions | Product |

|---|---|---|

| Thionyl chloride | Reflux, anhydrous conditions | Methyl 2-amino-3-chlorobutanoate hydrochloride |

| PBr₃ | Dichloromethane, −20°C | Methyl 2-amino-3-bromobutanoate hydrochloride |

These reactions enable the introduction of halides, expanding utility in synthesizing halogenated analogs for metabolic studies.

Acylation Reactions

The amino group reacts with acylating agents:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C | Methyl 2-acetamido-3-hydroxybutanoate hydrochloride |

| Benzoyl chloride | Aqueous NaOH, 25°C | Methyl 2-benzamido-3-hydroxybutanoate hydrochloride |

Acylation modifies the amino group, enhancing stability and bioavailability for enzymatic studies .

Esterification and Transesterification

The methyl ester group undergoes exchange reactions:

| Reagent | Conditions | Product |

|---|---|---|

| Ethanol/HCl | Reflux, 12 hr | Ethyl 2-amino-3-hydroxybutanoate hydrochloride |

| Propanol/H₂SO₄ | Reflux, 24 hr | Propyl 2-amino-3-hydroxybutanoate hydrochloride |

Transesterification alters solubility and reactivity, facilitating applications in prodrug design.

Condensation Reactions

The compound participates in peptide bond formation:

| Reagent | Conditions | Product |

|---|---|---|

| DCC/HOBt | DMF, 0°C to 25°C | Dipeptide derivatives |

| EDCI/HOSu | CH₂Cl₂, 25°C | Tripeptide conjugates |

These reactions are pivotal for constructing peptide-based inhibitors or enzyme substrates.

Key Research Findings

-

Neuropharmacological Potential : Acylated derivatives demonstrate enhanced blood-brain barrier penetration, making them candidates for neurodegenerative disease therapeutics.

-

Metabolic Modulation : The β-keto ester derivative inhibits key enzymes in amino acid metabolism, suggesting applications in metabolic disorder research.

-

Stereochemical Influence : The (2R,3S) and (2S,3R) configurations exhibit distinct reactivity profiles, impacting reaction rates and product distributions .

Propiedades

IUPAC Name |

methyl 2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSJLLVVZFTDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585280 | |

| Record name | Methyl threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62076-66-8, 2170123-34-7 | |

| Record name | Methyl threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-3-hydroxybutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.